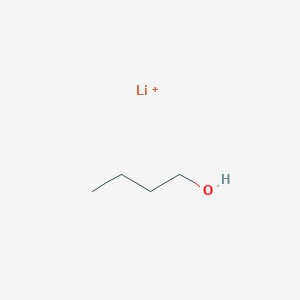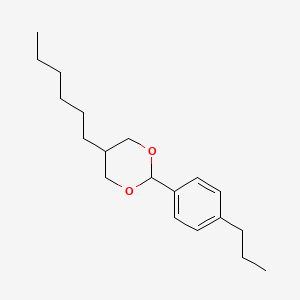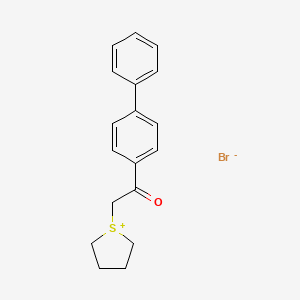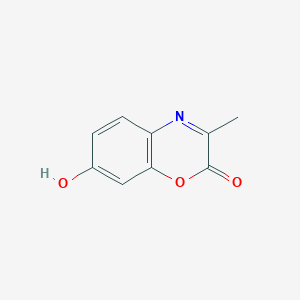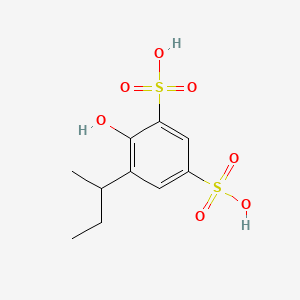
5-(Butan-2-yl)-4-hydroxybenzene-1,3-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Butan-2-yl)-4-hydroxybenzene-1,3-disulfonic acid is an organic compound with a complex structure that includes a butan-2-yl group, a hydroxy group, and two sulfonic acid groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butan-2-yl)-4-hydroxybenzene-1,3-disulfonic acid typically involves multiple stepsThe reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Butan-2-yl)-4-hydroxybenzene-1,3-disulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The sulfonic acid groups can be reduced to sulfonate esters using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the sulfonic acid groups act as directing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorosulfonic acid for sulfonation, aluminum chloride for Friedel-Crafts alkylation.
Major Products
Oxidation: Formation of 5-(Butan-2-yl)-4-oxobenzene-1,3-disulfonic acid.
Reduction: Formation of 5-(Butan-2-yl)-4-hydroxybenzene-1,3-disulfonate esters.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-(Butan-2-yl)-4-hydroxybenzene-1,3-disulfonic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Butan-2-yl)-4-hydroxybenzene-1,3-disulfonic acid involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the sulfonic acid groups can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzene-1,3-disulfonic acid: Lacks the butan-2-yl group, making it less hydrophobic.
5-(Butan-2-yl)-4-methoxybenzene-1,3-disulfonic acid: Contains a methoxy group instead of a hydroxy group, altering its reactivity.
5-(Butan-2-yl)-4-hydroxybenzene-1-sulfonic acid: Has only one sulfonic acid group, affecting its solubility and acidity.
Uniqueness
5-(Butan-2-yl)-4-hydroxybenzene-1,3-disulfonic acid is unique due to the combination of its functional groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
76947-48-3 |
|---|---|
Molecular Formula |
C10H14O7S2 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
5-butan-2-yl-4-hydroxybenzene-1,3-disulfonic acid |
InChI |
InChI=1S/C10H14O7S2/c1-3-6(2)8-4-7(18(12,13)14)5-9(10(8)11)19(15,16)17/h4-6,11H,3H2,1-2H3,(H,12,13,14)(H,15,16,17) |
InChI Key |
LRFJIDXZHOSFQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=C(C(=CC(=C1)S(=O)(=O)O)S(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


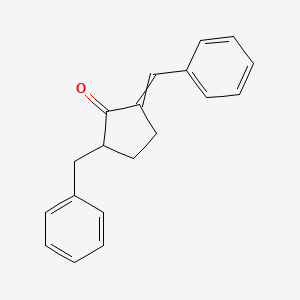
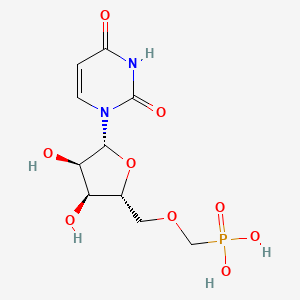
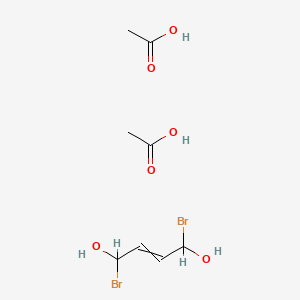

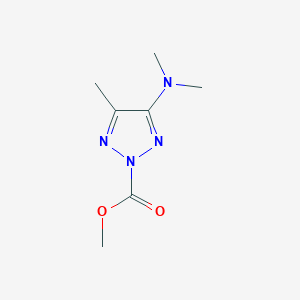
![1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14447502.png)
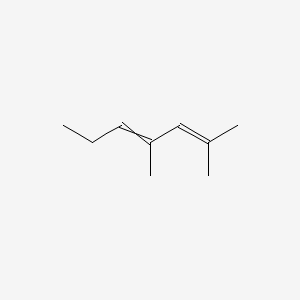
![3-[Dimethyl(pentyl)silyl]propanoic acid](/img/structure/B14447507.png)

